molecular formula C6H12N4 B6284761 1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine CAS No. 1183673-76-8

1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B6284761
CAS No.: 1183673-76-8
M. Wt: 140.2
InChI Key:
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Description

1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with hydrazine and formic acid, followed by cyclization to form the triazole ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Electrophiles or nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole compounds with various functional groups.

Scientific Research Applications

1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the modulation of biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

    1-(2-Methylpropyl)-1H-1,2,3-triazol-4-amine: Another triazole derivative with a different substitution pattern.

    1-(2-Methylpropyl)-1H-1,2,4-triazol-5-amine: A similar compound with the substitution at a different position on the triazole ring.

Uniqueness: 1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.

Properties

CAS No.

1183673-76-8

Molecular Formula

C6H12N4

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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